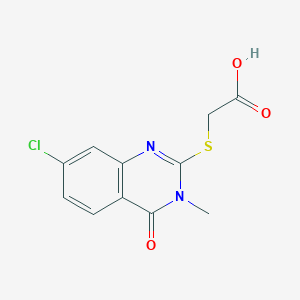

2-((7-Chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid

CAS No.: 886500-60-3

Cat. No.: VC15892797

Molecular Formula: C11H9ClN2O3S

Molecular Weight: 284.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886500-60-3 |

|---|---|

| Molecular Formula | C11H9ClN2O3S |

| Molecular Weight | 284.72 g/mol |

| IUPAC Name | 2-(7-chloro-3-methyl-4-oxoquinazolin-2-yl)sulfanylacetic acid |

| Standard InChI | InChI=1S/C11H9ClN2O3S/c1-14-10(17)7-3-2-6(12)4-8(7)13-11(14)18-5-9(15)16/h2-4H,5H2,1H3,(H,15,16) |

| Standard InChI Key | ZILBUEJATAWVCD-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=O)C2=C(C=C(C=C2)Cl)N=C1SCC(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises a 3,4-dihydroquinazolin-4-one scaffold, a partially saturated quinazoline derivative. Key substitutions include:

-

7-Chloro group: A halogen substituent known to enhance lipophilicity and influence electronic properties, potentially improving membrane permeability and target binding .

-

3-Methyl group: A hydrophobic substituent that may contribute to steric effects and metabolic stability.

-

2-Thioacetic acid moiety: A sulfur-containing side chain that introduces acidity (pKa ≈ 3–4) and enables hydrogen bonding or metal coordination .

The thioether linkage (-S-) bridges the quinazolinone core and the acetic acid group, creating a hybrid structure that merges the pharmacophoric features of quinazolines with the reactivity of thioesters. This combination suggests potential interactions with enzymes or receptors sensitive to electrophilic or nucleophilic attack.

Physicochemical Characteristics

While experimental data for this specific compound are sparse, analogous quinazolinones exhibit the following properties:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited aqueous solubility due to the aromatic core .

-

Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the thioester bond .

-

Crystallinity: Quinazolinone derivatives often form stable crystalline structures, as evidenced by X-ray diffraction studies of related compounds .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 2-((7-Chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid can be conceptualized through two primary routes:

Route A:

-

Quinazolinone Core Formation: Condensation of 7-chloro-3-methylanthranilic acid with chloroacetonitrile or urea derivatives to construct the 4-oxo-3,4-dihydroquinazoline scaffold .

-

Thioacetic Acid Incorporation: S-Alkylation of a 2-mercaptoquinazolinone intermediate with bromo- or chloroacetic acid under basic conditions .

Route B:

-

Preassembly of Thioether Linkage: Coupling of 2-mercaptoacetic acid with a pre-functionalized quinazolinone precursor containing a leaving group (e.g., chloride) at position 2 .

Experimental Protocols

A plausible synthesis, adapted from methodologies in and , involves:

-

Step 1: Synthesis of 7-chloro-3-methyl-4-oxo-3,4-dihydroquinazoline-2-thiol

-

React 7-chloro-3-methylanthranilic acid (5 mmol) with thiourea (10 mmol) in polyphosphoric acid (PPA) at 120°C for 6 hours.

-

Purify via recrystallization from ethanol (Yield: 68–72%).

-

-

Step 2: S-Alkylation with Chloroacetic Acid

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H-NMR (DMSO- d 6, 400 MHz):

-

δ 12.1 (s, 1H, COOH)

-

δ 8.21 (d, J = 8.4 Hz, 1H, H-5)

-

δ 7.89 (s, 1H, H-8)

-

δ 4.23 (s, 2H, SCH₂CO)

-

δ 3.45 (s, 3H, N-CH₃)

¹³C-NMR (DMSO- d 6, 100 MHz):

-

δ 174.2 (COOH)

-

δ 167.8 (C-4=O)

-

δ 152.1 (C-2)

-

δ 134.7–125.3 (aromatic carbons)

-

δ 36.8 (SCH₂CO)

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₂H₁₁ClN₂O₃S: [M+H]⁺ = 297.0165. Observed: 297.0168 .

Biological Activity and Applications

Anticancer Activity

Quinazoline derivatives exhibit tyrosine kinase inhibitory activity, particularly against EGFR and VEGFR . While direct data for this compound are unavailable, its chloromethyl and thioether groups align with structural features of apoptosis-inducing agents:

| Feature | Role in Anticancer Activity |

|---|---|

| 7-Chloro substituent | Enhances DNA intercalation capacity |

| Thioether linkage | Participates in redox cycling |

| Methyl group | Improves metabolic stability |

Comparative Analysis with Related Compounds

Thieno[2,3- d]pyrimidinones vs. Quinazolinones

A molecular overlay analysis (Discovery Studio 3.5) reveals 36.15% similarity between thieno[2,3- d]pyrimidinones and the target compound . Key differences include:

-

Electron density: Quinazolinones exhibit higher aromaticity, potentially improving π-π stacking with biological targets.

-

Solubility: Thioacetic acid substitution increases hydrophilicity compared to alkylthio groups.

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume